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Benzoic acid;octadec-9-en-1-ol

Cat. No.: B14671983
CAS No.: 41755-68-4
M. Wt: 390.6 g/mol
InChI Key: TWYOZXLZULOVLP-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Ester Chemistry and Applications

Long-chain esters, often referred to as wax esters, are a class of organic compounds formed from the esterification of long-chain fatty acids and long-chain fatty alcohols. labinsights.nl These esters are noted for their unique properties, including good lubricity and biodegradability. labinsights.nl Their molecular structure, which typically includes long hydrocarbon chains, makes them highly lipophilic and imparts characteristics useful in a variety of applications.

In the cosmetics and personal care industries, long-chain esters are widely used as emollients, which soften and smooth the skin by forming a protective layer that reduces water loss. aston-chemicals.com They also function as thickeners and stabilizers in emulsions and can provide a less greasy feel compared to traditional oils. aston-chemicals.com Beyond cosmetics, their lubricating properties make them suitable as base materials for advanced lubricants in the aviation, machinery, and chemical industries. labinsights.nl The versatility of long-chain esters stems from the wide variety of fatty acids and fatty alcohols that can be used in their synthesis, allowing for the fine-tuning of properties like melting point, viscosity, and polarity. cosmeticsandtoiletries.com

Application Area Function of Long-Chain Esters Examples of Use
Cosmetics & Personal Care Emollients, Thickeners, Stabilizers, Pigment Wetting Agents, SolubilizersSkincare lotions, creams, make-up, sun care formulations, hair color aston-chemicals.comwikipedia.orgbionity.com
Industrial Lubricants Base oils, Lubricity enhancersAviation lubricants, machinery oils labinsights.nl
Food Industry Emulsifiers, Flavoring Agents, StabilizersFood additives, flavorings nih.govmdpi.com
Plastics & Polymers Plasticizers (Softeners)Flexible plastics libretexts.orglibretexts.org

This table summarizes the diverse applications of long-chain esters across various industries.

Academic Significance of Esters Derived from Benzoic Acid and Unsaturated Fatty Alcohols

The academic importance of esters derived from aromatic acids like benzoic acid and unsaturated fatty alcohols like oleyl alcohol is multifaceted. The combination of a rigid, aromatic ring from the benzoic acid portion with a flexible, kinked long chain from the oleyl alcohol (due to the cis double bond) results in molecules with distinct properties compared to esters made from saturated or purely aliphatic components.

Research into these structures explores how the interplay between the aromatic and aliphatic parts of the molecule influences physical properties such as melting point, viscosity, and solvency. These esters are of interest for their potential as multifunctional ingredients. For instance, esters of other aromatic acids (phenolic acids) have been shown to possess antioxidant and antimicrobial properties in addition to their primary function as emulsifiers or conditioning agents. uek.krakow.pl

Furthermore, the history of benzoic acid esters is notable for a landmark scientific discovery. In the late 1880s, the botanist Friedrich Reinitzer observed that Cholesteryl Benzoate (B1203000), an ester of cholesterol and benzoic acid, exhibited two distinct melting points. bionity.comwikipedia.org At 145°C, it melted into a cloudy liquid, which then became clear at 178.5°C. This observation led the physicist Otto Lehmann to identify a new phase of matter, which he termed the "liquid crystal". bionity.comwikipedia.orgresearchgate.net This discovery underscores the fundamental scientific importance of benzoic acid esters in the history of materials science. Oleyl Benzoate itself can be used in combination with other compounds like Cholesteryl Benzoate in some thermochromic liquid crystal formulations. wikipedia.orgbionity.com

Review of Historical and Current Research Trajectories for Oleyl Benzoate

Direct historical research specifically on Oleyl Benzoate is highlighted by a significant finding in the field of enzymology. In 1999, a novel extracellular lipase (B570770) (OBase) was isolated from a newly identified bacterial strain, Acinetobacter nov. sp. KM109. capes.gov.br This enzyme was notable for its ability to efficiently hydrolyze Oleyl Benzoate, which was used as the sole carbon source for the microorganism's growth. The purified enzyme showed a high affinity for benzoyl esters, indicating a specialized catalytic function. capes.gov.br This research provides a historical touchstone for the study of Oleyl Benzoate's biodegradation and its interactions within biological systems.

Current research trajectories for Oleyl Benzoate and similar long-chain esters are largely driven by the pursuit of efficient, sustainable synthesis methods and novel applications. Key areas of investigation include:

Catalytic Synthesis: Research focuses on optimizing the esterification reaction between benzoic acid and oleyl alcohol. This includes the use of various catalysts to improve yield and reaction conditions. Studies on analogous systems, such as the synthesis of oleyl oleate (B1233923), explore a range of catalysts from traditional homogenous acids to more environmentally friendly heterogeneous catalysts and ionic liquids. ugm.ac.idrasayanjournal.co.in Biocatalysis, using enzymes like lipases, represents another major research avenue, offering high selectivity under mild conditions. nih.govmdpi.com

Physicochemical Characterization: Detailed characterization of the physical and chemical properties of these esters is crucial for determining their suitability for specific applications. acs.org This includes measuring parameters like viscosity, thermal stability, and solubility, which are critical for their use as lubricants or cosmetic emollients.

Application-Oriented Research: Contemporary studies implicitly target the use of such esters in high-value products. In cosmetics, the focus is on their role as emollients, solvents for UV filters, and sensory modifiers. aston-chemicals.comgoogle.com In the field of materials science, their potential inclusion in liquid crystal mixtures continues to be an area of interest. wikipedia.orgbionity.com

Oleyl Benzoate: Properties
Molecular Formula C25H40O2 chemspider.com
Average Mass 372.593 Da chemspider.com
Monoisotopic Mass 372.302831 Da chemspider.com
IUPAC Name (9Z)-9-Octadecen-1-yl benzoate chemspider.com

This table presents key chemical data for Oleyl Benzoate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42O3 B14671983 Benzoic acid;octadec-9-en-1-ol CAS No. 41755-68-4

Properties

CAS No.

41755-68-4

Molecular Formula

C25H42O3

Molecular Weight

390.6 g/mol

IUPAC Name

benzoic acid;octadec-9-en-1-ol

InChI

InChI=1S/C18H36O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;8-7(9)6-4-2-1-3-5-6/h9-10,19H,2-8,11-18H2,1H3;1-5H,(H,8,9)

InChI Key

TWYOZXLZULOVLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Benzoic Acid;octadec 9 En 1 Ol

Chemical Esterification Approaches

The formation of oleyl benzoate (B1203000) through chemical means predominantly relies on the principles of esterification, a cornerstone of organic synthesis. These methods involve the reaction of benzoic acid or its derivatives with oleyl alcohol (octadec-9-en-1-ol), often with catalytic intervention to enhance reaction rates and yields.

Fischer Esterification and its Variants for Benzoic Acid-Octadec-9-en-1-ol Coupling

The Fischer-Speier esterification is a classic and widely employed method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comorganic-chemistry.org In the synthesis of oleyl benzoate, this involves the direct reaction of benzoic acid and oleyl alcohol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either use an excess of one of the reactants or remove the water formed during the reaction, for instance, through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.compatsnap.com

The mechanism commences with the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The nucleophilic oxygen of oleyl alcohol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, oleyl benzoate. masterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (pTSA), and hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.net

Variants of the Fischer esterification often focus on alternative catalysts or reaction conditions to improve yield and selectivity. For instance, microwave-assisted organic synthesis (MAOS) has been explored for Fischer esterification, demonstrating the potential to reduce reaction times and increase product yields. researchgate.netresearchgate.net

Lewis Acid Catalysis in Oleyl Benzoate Synthesis

Lewis acids serve as effective catalysts for esterification by activating the carboxylic acid. researchgate.netnih.gov Unlike Brønsted acids that protonate the carbonyl oxygen, Lewis acids coordinate to it, thereby increasing the electrophilicity of the carbonyl carbon. organic-chemistry.org A variety of Lewis acids, including metal oxides and salts like zirconyl chloride (ZrOCl₂·8H₂O), have been shown to be active catalysts for the direct condensation of long-chain carboxylic acids and alcohols. researchgate.netmdpi.com

The use of solid Lewis acid catalysts is particularly advantageous from a green chemistry perspective, as they can be easily separated from the reaction mixture and potentially reused. mdpi.com Research has shown that catalysts like sulfated zirconia can effectively promote both esterification and transesterification reactions. mdpi.com

Lewis Acid CatalystTypical Reaction ConditionsKey Findings
Zirconyl chloride (ZrOCl₂·8H₂O)Equimolar amounts of acid and alcohol, often in a solvent like toluene (B28343) under reflux.Demonstrates high activity for esterification between primary acids and alcohols. researchgate.net
Sulfated ZirconiaCan be used for simultaneous esterification and transesterification.Effective as a solid acid catalyst, allowing for easier workup. mdpi.com
Tin(II) compoundsUsed for the reaction of benzoic acid with alcohols having 7 to 13 carbon atoms.The catalyst can be separated by filtration or centrifugation after the reaction.

Investigation of Novel Coupling Reagents for Ester Formation

To circumvent the often harsh conditions of acid-catalyzed esterification and to achieve higher yields under milder conditions, various coupling reagents have been developed. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the alcohol.

One of the most well-known methods is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, typically in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jove.comslideshare.net DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. creative-peptides.com A major byproduct of this reaction is dicyclohexylurea (DCU), which is often insoluble in common organic solvents and can be removed by filtration. creative-peptides.com

More recent developments have introduced uronium-based coupling reagents such as TBTU, TATU, and COMU, which can produce esters in excellent yields at room temperature under mild basic conditions. luxembourg-bio.com Another novel approach involves the use of triphenylphosphine (B44618) oxide (TPPO) in combination with oxalyl chloride as a highly efficient system for esterification at room temperature. nih.gov

Coupling Reagent SystemReaction ConditionsAdvantages
DCC/DMAPTypically in aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724). jove.comMild reaction conditions, high yields. slideshare.net
Uronium-based (TBTU, TATU, COMU)Room temperature, in the presence of organic bases. luxembourg-bio.comFast reactions and excellent yields for a variety of alcohols. luxembourg-bio.com
TPPO/(COCl)₂Room temperature, often in acetonitrile. nih.govHigh efficiency and mild, neutral conditions. nih.gov
NDTP (5-nitro-4,6-dithiocyanatopyrimidine)Rapid (can be under 1 minute), mild conditions. nih.govFast, efficient, and adaptable to diverse substrates. nih.gov

Optimization of Reaction Conditions (e.g., Temperature, Solvent Effects, Catalyst Loading)

The efficiency of oleyl benzoate synthesis is highly dependent on the optimization of reaction parameters.

Temperature : Increasing the reaction temperature generally increases the reaction rate. However, for equilibrium-driven reactions like Fischer esterification, excessively high temperatures can be counterproductive if not coupled with efficient water removal. For lipase-catalyzed reactions, there is an optimal temperature beyond which the enzyme's activity decreases due to denaturation. dss.go.th In one study on the synthesis of oleyl oleate (B1233923), a maximum yield was achieved at a reaction temperature of 130°C using a heterogeneous acid catalyst. rasayanjournal.co.in

Solvent Effects : The choice of solvent can significantly influence the reaction equilibrium and rate. elsevierpure.com Solvents that are immiscible with water and can form an azeotrope, such as toluene, are often used in Fischer esterification to facilitate water removal. masterorganicchemistry.com In other esterification methods, the polarity of the solvent can affect the solubility of reactants and catalysts, thereby impacting the reaction efficiency. elsevierpure.com For instance, in the synthesis of oleyl cinnamate, a mixture of iso-octane and 2-butanone (B6335102) was found to be an appropriate solvent medium. dss.go.th

Catalyst Loading : The concentration of the catalyst is a critical parameter to optimize. Insufficient catalyst loading can lead to slow reaction rates and low conversions, while excessive loading may not significantly increase the yield and can lead to unwanted side reactions or increased costs. interesjournals.org The optimal catalyst loading needs to be determined experimentally for each specific reaction system. For example, in the synthesis of biodiesel, the catalyst loading was found to be a highly influential parameter. nih.gov

Biocatalytic Synthesis of Oleyl Benzoate

Biocatalysis, particularly the use of enzymes, offers a greener and more selective alternative to traditional chemical synthesis. Lipases are the most commonly employed enzymes for ester synthesis due to their ability to function in non-aqueous environments and their broad substrate specificity. mdpi.com

Enzyme-Mediated Esterification and Transesterification Strategies

Lipases can catalyze the synthesis of oleyl benzoate through two main strategies: direct esterification of benzoic acid with oleyl alcohol, or transesterification.

Transesterification , or alcoholysis, involves the reaction of an ester with an alcohol to produce a different ester and a different alcohol. nih.gov For the synthesis of oleyl benzoate, this could involve the reaction of a simple ester of benzoic acid, such as methyl benzoate, with oleyl alcohol. The lipase (B570770) catalyzes the exchange of the alcohol moiety. x-mol.com This approach can be advantageous as it may proceed under anhydrous conditions, thus avoiding the challenges associated with water removal in direct esterification. nih.gov

EnzymeReaction TypeKey Optimization ParametersReported Findings for Similar Reactions
Candida antarctica Lipase B (Novozym 435)EsterificationTemperature, substrate molar ratio, water activity, solvent. dss.go.thSuccessfully used for the esterification of cinnamic acid with oleyl alcohol, achieving 100% bioconversion under optimized conditions. dss.go.th Also used for the synthesis of various fatty acid esters. epa.gov
Lipase from Candida rugosaEsterificationReaction time, temperature, enzyme quantity, alcohol:acid molar ratio. mdpi.comUsed for the synthesis of various alkyl stearates with conversions greater than 90% under optimized conditions. mdpi.com
Lipozyme TL IMEsterificationReaction time, temperature, amount of enzyme, molar ratio of substrates. iicbe.orgUsed in a dual enzyme system with Novozym 435 for the synthesis of oleyl oleate, achieving a yield of 97.52%. iicbe.org

The development of both chemical and biocatalytic methodologies continues to provide a versatile toolbox for the synthesis of oleyl benzoate, with ongoing research focused on improving efficiency, sustainability, and selectivity.

Characterization of Specific Lipases and Esterases for Oleyl Benzoate Formation

Enzymatic synthesis of oleyl benzoate leverages the catalytic activity of lipases and esterases, which offer high specificity and function under mild conditions. A notable discovery in this area is a novel lipase, designated OBase, isolated from the culture of Acinetobacter nov. sp. strain KM109. This bacterium was uniquely identified by its ability to grow in a medium where oleyl benzoate was the only carbon source. nih.gov

The OBase enzyme was purified and characterized, revealing its specific properties tailored for reactions involving benzoyl esters. Research showed that the purified OBase has a strong preference for hydrolyzing p-nitrophenyl benzoate over other p-nitrophenyl esters with shorter acyl chains, indicating a high affinity for the benzoate group. nih.gov This characteristic makes it a prime candidate for the synthesis of oleyl benzoate.

Key characteristics of the OBase lipase are detailed in the table below.

PropertyValue
Enzyme Source Acinetobacter nov. sp. strain KM109
Molecular Weight 62,000 +/- 1,000 Da (SDS-PAGE)
Optimal pH ~8.0
Optimal Temperature ~45°C
pH Stability pH 6-8
Temperature Stability ≤ 35°C
Substrate Specificity High affinity for benzoyl esters

Data sourced from a study on the hydrolysis of oleyl benzoate by OBase lipase. nih.gov

While OBase was studied for its hydrolytic activity, the principle of micro-reversibility in enzyme kinetics implies its utility for the reverse reaction—esterification. Other commercially significant lipases, such as immobilized lipase B from Candida antarctica (CALB) and lipases from Rhizomucor miehei, are widely used in the synthesis of various esters and are capable of catalyzing the esterification of a broad range of substrates, including aromatic acids and long-chain alcohols. nih.govmdpi.com

Regioselectivity and Stereoselectivity in Enzymatic Pathways

Enzymatic pathways are distinguished by their high degree of selectivity, a critical factor in producing pure chemical compounds. researchgate.net In the synthesis of oleyl benzoate from benzoic acid and octadec-9-en-1-ol (oleyl alcohol), two forms of selectivity are pertinent: regioselectivity and stereoselectivity.

Regioselectivity refers to the preference of an enzyme to catalyze a reaction at a specific position on a multifunctional substrate. However, since oleyl alcohol is a primary alcohol with a single hydroxyl group, the esterification reaction can only occur at this site. Therefore, regioselectivity is not a variable in the context of the alcohol substrate. Studies have shown that many lipases, such as the one from Rhizomucor miehei, exhibit a strong preference for primary alcohols over secondary alcohols, confirming the suitability of oleyl alcohol as a substrate for highly selective esterification. nsf.govnih.gov

Stereoselectivity is the enzyme's ability to differentiate between stereoisomers. Oleyl alcohol is the cis-isomer of octadec-9-en-1-ol. Enzymes, by nature of their precisely shaped active sites, are inherently stereospecific. researchgate.net In lipase-catalyzed esterification, the enzyme is expected to react with the cis-isomer without causing isomerization to the trans-form (elaidyl alcohol). This preserves the natural configuration of the oleyl group in the final ester product. The structural features of the enzyme's active site, such as specific amino acid motifs, are responsible for accommodating the substrate in a specific orientation, thus ensuring high stereoselectivity. d-nb.info

Green Chemistry Principles in Oleyl Benzoate Synthesis

The synthesis of oleyl benzoate is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and improvement of energy efficiency.

Development of Solvent-Free Esterification Protocols

A key strategy in green synthesis is the elimination of organic solvents, which reduces environmental pollution, lowers costs, and simplifies processing. cmu.edu For oleyl benzoate, solvent-free protocols can be implemented in several ways:

Using Excess Reactant: The reaction can be performed using an excess of one of the liquid reactants, such as oleyl alcohol, to serve as the solvent. google.com

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than their individual components. Certain DES, such as those made from p-toluenesulfonic acid and a quaternary ammonium (B1175870) salt, can function as both the solvent and the catalyst, leading to high conversions in esterification reactions. dergipark.org.tr

Eutectic Mixtures: In some cases, a eutectic mixture can be formed from the neat, solid substrates (like benzoic acid) and a liquid substrate, enabling an efficient reaction without any additional solvent. researchgate.net

These solvent-free approaches have proven effective for synthesizing various esters, offering high yields and an improved environmental profile. dergipark.org.trnih.govnih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis is a prominent green chemistry technique that dramatically accelerates chemical reactions. ajrconline.orgresearchgate.net Unlike conventional heating, which transfers energy inefficiently through convection, microwave irradiation delivers energy directly to the polar molecules in the reaction mixture, resulting in rapid and uniform heating. rasayanjournal.co.in This leads to significant reductions in reaction time, often from hours to minutes, and frequently improves product yields by minimizing the formation of side products. nih.gov

In the context of benzoate ester synthesis, microwave irradiation has demonstrated remarkable efficiency. For example, the synthesis of ethyl benzoate was achieved with a 97% yield in just 5 minutes, a significant improvement over traditional methods. uwlax.edu

Synthesis MethodReactantsCatalystTemperatureTimeYield
Microwave-Assisted Benzoic Acid, EthanolSulfuric Acid170°C5 min97%
Conventional Heating Benzoic Acid, EthanolSulfuric AcidReflux> 1 hour~60-70%

Comparative data for the synthesis of ethyl benzoate, a structural analog of oleyl benzoate. uwlax.edu

Sustainable Catalytic Systems (e.g., Solid Acid Catalysts)

The replacement of corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid with reusable solid catalysts is a cornerstone of green esterification. Solid acid catalysts are environmentally friendly as they can be easily separated from the reaction mixture by filtration and can be reused for multiple reaction cycles, minimizing waste. mdpi.com

Various types of solid acid catalysts are effective for esterification, including:

Zirconium-based Catalysts: A solid acid catalyst comprising zirconium and titanium (Zr/Ti) has shown high activity in the synthesis of methyl benzoates. This catalyst is easily separated and can be reused without a loss of performance. mdpi.com

Ion Exchange Resins: Resins like Amberlyst-15 are commonly used as solid acid catalysts in esterification, though their activity can be lower than some newer systems like deep eutectic solvents. dergipark.org.tr

Deep Eutectic Solvents (DES): As mentioned, DES can act as recyclable catalysts, showing higher catalytic activity than traditional ion exchange resins in the esterification of benzoic acid. dergipark.org.tr

Catalyst TypeReactantsTemperatureConversion (Benzoic Acid)
Deep Eutectic Solvent Benzoic Acid, Ethanol75°C88.3%
Amberlyst 15 (Ion Exchange Resin) Benzoic Acid, Ethanol65°C7.8%

Data from a comparative study on catalysts for benzoic acid esterification. dergipark.org.tr

Mechanistic Investigations of Oleyl Benzoate Esterification

The synthesis of oleyl benzoate via the reaction of benzoic acid and oleyl alcohol, typically catalyzed by a strong acid, proceeds through the well-established Fischer esterification mechanism. tcu.edu This is a reversible, acid-catalyzed nucleophilic acyl substitution.

The mechanism involves several key steps:

Protonation of the Carbonyl Group: The catalyst (e.g., H₂SO₄) donates a proton to the carbonyl oxygen of the benzoic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. tcu.edu

Nucleophilic Attack: The hydroxyl group of the oleyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon of the protonated benzoic acid.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate, where the former carbonyl carbon is bonded to two oxygen atoms from the benzoic acid and one from the oleyl alcohol.

Proton Transfer: A proton is transferred from the oxonium ion (the oxygen from the oleyl alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, oleyl benzoate.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to elucidating the mechanism of a reaction and quantifying its speed. For the esterification of benzoic acid with an alcohol, the reaction rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants.

In a representative study on the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, the reaction was found to follow first-order kinetics with respect to benzoic acid. researchgate.netdnu.dp.ua This implies that the rate of reaction is directly proportional to the concentration of benzoic acid. A kinetic model for such a reversible second-order reaction can be proposed to predict the fractional conversion of the reactants over time.

The determination of reaction rate constants is often achieved by monitoring the concentration of reactants or products at different time intervals. In the case of the enzymatic synthesis of a similar wax ester, oleyl oleate (from oleic acid and oleyl alcohol), a second-order reversible kinetic model was successfully applied. nih.govresearchgate.net This model allows for the calculation of kinetic parameters through non-linear regression analysis of the experimental data.

Table 1: Factors Influencing Reaction Rate in Benzoate Ester Synthesis

Factor Description Impact on Reaction Rate
Temperature The measure of thermal energy in the system. Generally, an increase in temperature increases the reaction rate by providing molecules with higher kinetic energy, leading to more frequent and energetic collisions.
Catalyst Concentration The amount of catalyst present in the reaction mixture. A higher catalyst concentration typically accelerates the reaction rate by providing more active sites for the reaction to occur.
Molar Ratio of Reactants The ratio of the initial moles of alcohol to acid. An excess of one reactant (usually the alcohol) can shift the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant (the acid).
Agitation Speed The speed at which the reaction mixture is stirred. In heterogeneous catalysis (e.g., with an immobilized enzyme), higher agitation speeds can enhance mass transfer and increase the reaction rate. nih.gov

Analysis of Forward and Reverse Reaction Constants

The esterification of benzoic acid is a reversible reaction, meaning it proceeds in both the forward (ester formation) and reverse (ester hydrolysis) directions until equilibrium is reached. A comprehensive kinetic analysis, therefore, involves the determination of the rate constants for both the forward (k₁) and reverse (k₋₁) reactions.

A methodology has been proposed for calculating these constants from the effective rate constant of the esterification reaction. researchgate.net In the study of benzoic acid esterification with 1-butyl alcohol, the activation energies for both the forward and reverse reactions were determined. researchgate.netdnu.dp.ua The activation energy is the minimum amount of energy required for a reaction to occur.

For the forward reaction (esterification), the activation energy was found to be 58.40 kJ∙mol⁻¹. researchgate.net For the reverse reaction (hydrolysis), the activation energy was 57.70 kJ∙mol⁻¹. researchgate.net The proximity of these values suggests that the energy barriers for the formation and breaking of the ester bond under these conditions are comparable.

Table 2: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butyl Alcohol

Parameter Value Unit
Activation Energy (Forward Reaction) 58.40 kJ∙mol⁻¹
Activation Energy (Reverse Reaction) 57.70 kJ∙mol⁻¹

Data sourced from a study on the esterification of benzoic acid with 1-butyl alcohol, serving as a model for benzoate ester synthesis. researchgate.net

Thermodynamic Parameters of the Esterification Process

The thermodynamic parameters of a reaction, namely enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide crucial information about the reaction's feasibility, spontaneity, and the extent to which it will proceed.

In the context of the enzymatic synthesis of a wax ester from oleic acid and oleyl alcohol, the thermodynamic parameters were determined. nih.gov The enthalpy of the reaction was found to be 21.15 kcal/mol (approximately 88.5 kJ/mol), and the entropy was 52.07 cal/mol·K (approximately 0.218 kJ/mol·K). nih.gov A positive enthalpy value indicates that the reaction is endothermic, meaning it requires an input of heat to proceed. The positive entropy value suggests an increase in the disorder of the system as the reaction progresses, which is expected as smaller reactant molecules combine to form a larger ester molecule and a small water molecule.

For the esterification of benzoic acid with 1-butyl alcohol, the thermal effect (enthalpy change) was calculated to be 622 J∙mol⁻¹, indicating a slightly endothermic reaction. researchgate.netdnu.dp.ua

These thermodynamic values are essential for reactor design and for determining the optimal temperature at which to conduct the esterification to maximize the equilibrium conversion to the desired octadec-9-en-1-yl benzoate.

Table 3: Thermodynamic Parameters for Wax Ester Synthesis (Oleic Acid and Oleyl Alcohol)

Thermodynamic Parameter Value Unit
Enthalpy (ΔH) 21.15 kcal/mol
Entropy (ΔS) 52.07 cal/mol·K

Data from a study on the enzymatic synthesis of a wax ester from oleic acid and oleyl alcohol, providing insight into the thermodynamics of esterification involving a long-chain fatty alcohol. nih.gov

Analytical Characterization Techniques for Benzoic Acid;octadec 9 En 1 Ol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure of Benzoic acid;octadec-9-en-1-ol. By analyzing the interaction of the molecule with electromagnetic radiation, specific structural features can be identified.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Aromatic Protons: The protons on the benzene (B151609) ring of the benzoate (B1203000) group typically appear in the downfield region of the spectrum, generally between δ 7.4 and 8.1 ppm. docbrown.inforesearchgate.netrsc.org The ortho-protons (adjacent to the carbonyl group) are the most deshielded, while the meta- and para-protons appear at slightly lower chemical shifts. docbrown.info

Olefinic Protons: The two hydrogen atoms of the double bond in the oleyl chain (at C9 and C10) are expected to produce a multiplet around δ 5.3-5.4 ppm. aocs.org

Methylene (B1212753) Protons adjacent to Oxygen: The two protons of the methylene group attached to the ester oxygen (-CH₂-O-) are deshielded and typically resonate as a triplet around δ 4.3 ppm. rsc.org

Allylic Protons: The four protons on the carbons adjacent to the double bond (at C8 and C11) in the oleyl chain are expected to appear around δ 2.0 ppm. aocs.org

Aliphatic Protons: The remaining methylene protons of the long alkyl chain will produce a broad signal in the upfield region, typically between δ 1.2 and 1.7 ppm. aocs.org

Terminal Methyl Protons: The three protons of the terminal methyl group of the oleyl chain will appear as a triplet at approximately δ 0.9 ppm. aocs.org

¹H NMR Chemical Shift Assignments for this compound
Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho)~8.0-8.1Doublet
Aromatic (meta, para)~7.4-7.6Multiplet
Olefinic (-CH=CH-)~5.3-5.4Multiplet
Methylene (-CH₂-O-)~4.3Triplet
Allylic (-CH₂-CH=)~2.0Multiplet
Aliphatic (-CH₂-)n~1.2-1.7Broad Multiplet
Terminal Methyl (-CH₃)~0.9Triplet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

Carbonyl Carbon: The carbon of the ester carbonyl group is highly deshielded and is expected to appear at approximately δ 166-167 ppm. rsc.org

Aromatic Carbons: The carbons of the benzene ring will resonate in the range of δ 128-134 ppm. The carbon attached to the carbonyl group (ipso-carbon) will have a distinct chemical shift from the other aromatic carbons. docbrown.infochemicalbook.com

Olefinic Carbons: The two carbons of the double bond in the oleyl chain are expected to appear around δ 129-130 ppm. aocs.org

Methylene Carbon adjacent to Oxygen: The carbon of the methylene group attached to the ester oxygen (-CH₂-O-) is expected to have a chemical shift of approximately δ 65 ppm. rsc.org

Aliphatic Carbons: The numerous methylene carbons of the oleyl chain will produce a series of signals in the upfield region, typically between δ 22 and 34 ppm. aocs.org

Terminal Methyl Carbon: The terminal methyl carbon of the oleyl chain will be the most shielded carbon, appearing at approximately δ 14 ppm. aocs.org

¹³C NMR Chemical Shift Assignments for this compound
Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~166-167
Aromatic (ipso)~130-131
Aromatic (ortho, meta, para)~128-134
Olefinic (-C=C-)~129-130
Methylene (-CH₂-O-)~65
Aliphatic (-CH₂-)n~22-34
Terminal Methyl (-CH₃)~14

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1710-1735 cm⁻¹. spectroscopyonline.com

C-O Stretch: The stretching vibration of the C-O single bond of the ester group will likely show a strong absorption in the range of 1250-1300 cm⁻¹. spectroscopyonline.com

C-H Aromatic Stretch: The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ region. docbrown.info

C-H Aliphatic Stretch: The C-H stretching vibrations of the long alkyl chain will show strong absorptions just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. researchgate.net

C=C Aromatic Bending: Out-of-plane bending vibrations for the substituted benzene ring can be observed in the fingerprint region, which can help confirm the substitution pattern. docbrown.info

C=C Alkene Stretch: The stretching of the carbon-carbon double bond in the oleyl chain is expected to show a medium intensity band around 1650 cm⁻¹. nist.gov

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
EsterC=O Stretch1710-1735Strong
EsterC-O Stretch1250-1300Strong
AromaticC-H Stretch3030-3080Medium
AliphaticC-H Stretch2850-2960Strong
AlkeneC=C Stretch~1650Medium

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the benzoate group. The benzene ring and the carbonyl group form a conjugated system that absorbs UV radiation. A primary absorption band (π → π* transition) is expected around 230 nm, with a weaker secondary band (n → π* transition) at a longer wavelength, possibly around 270-280 nm.

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak ([M]⁺) for this compound would be expected at an m/z corresponding to its molecular weight.

Common fragmentation patterns for benzoate esters include:

Loss of the Alkoxy Group: Cleavage of the bond between the carbonyl carbon and the oxygen of the oleyl group, leading to a benzoyl cation at m/z 105. This is often a very prominent peak.

McLafferty Rearrangement: If sterically possible, this rearrangement can occur within the oleyl chain.

Fragmentation of the Alkyl Chain: The long oleyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Loss of the Benzoate Group: Fragmentation can also result in the loss of the benzoate group, leading to a cation of the oleyl chain.

Expected Mass Spectrometry Fragments for this compound
m/zFragment IonDescription
[M]⁺[C₂₅H₄₀O₂]⁺Molecular Ion
105[C₆H₅CO]⁺Benzoyl cation
Variable[C₁₈H₃₅]⁺Oleyl cation
VariableSeries of alkyl fragmentsLoss of (CH₂)nCH₃

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any unreacted starting materials or byproducts and for assessing its purity.

Gas chromatography is a suitable technique for the analysis of the relatively volatile this compound. The compound is vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a standard. The area of the peak in the chromatogram is proportional to the amount of the compound present, allowing for purity assessment. A non-polar or a mid-polar capillary column would likely be used, with a temperature programming method to ensure good separation and peak shape. The purity of the sample can be determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components in a mixture. njlabs.com For the quantitative analysis of benzoate esters like oleyl benzoate (the ester of benzoic acid and octadec-9-en-1-ol), HPLC is particularly suitable due to its high precision, sensitivity, and versatility. njlabs.comirejournals.com The method typically employs a reverse-phase approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. njlabs.com

The fundamental principle involves injecting a sample into a column packed with a solid adsorbent material (stationary phase). A liquid solvent (mobile phase) is then pumped through the column at high pressure. Components in the sample interact differently with the stationary phase based on their polarity. For oleyl benzoate, which is a significantly nonpolar molecule due to the long oleyl chain, it would exhibit strong retention on a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer like ammonium (B1175870) acetate (B1210297) or an acid to control the pH and ensure consistent ionization of any acidic or basic analytes. myfoodresearch.comsci-hub.se

Detection is commonly achieved using an ultraviolet (UV) or Diode Array Detector (DAD), as the benzene ring in the benzoate moiety absorbs UV light. irejournals.comresearchgate.net For benzoic acid and its simpler salts, detection wavelengths are often set around 225-254 nm. sci-hub.sejmp.ir Quantification is performed using the external standard method, where the peak area of the analyte in the sample is compared against a calibration curve generated from known concentrations of a pure standard. sci-hub.sejmp.ir This allows for the accurate determination of the compound's concentration in the sample matrix. jmp.ir While specific methods for oleyl benzoate are not extensively detailed in the provided literature, the general parameters for analyzing benzoate-containing compounds can be adapted.

The following interactive table summarizes typical HPLC conditions used for the analysis of benzoate compounds, which would serve as a starting point for developing a method for oleyl benzoate.

ParameterConditionRationale / CommentSource(s)
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar C18 stationary phase is effective for retaining and separating nonpolar to moderately polar compounds like benzoate esters. njlabs.comnih.gov
Mobile Phase Acetonitrile/Ammonium Acetate Buffer or Methanol/WaterA polar mobile phase is used in reverse-phase chromatography. The organic solvent (acetonitrile/methanol) content is adjusted to achieve optimal retention and separation. Buffers are used to maintain a stable pH. myfoodresearch.comsci-hub.seresearchgate.net
Detection UV/DAD at ~230-254 nmThe aromatic ring of the benzoate group provides strong UV absorbance in this range, allowing for sensitive detection. irejournals.commyfoodresearch.com
Flow Rate 0.8 - 1.0 mL/minA typical analytical flow rate that provides a balance between analysis time and separation efficiency. myfoodresearch.comsci-hub.se
Quantification External Standard MethodA calibration curve is constructed by plotting the peak area versus the concentration of standard solutions. This is a reliable method for quantification. sci-hub.sejmp.ir

Advanced Characterization for Formulations and Composites

Rheological Investigations of Materials Containing Oleyl Benzoate

Rheology is the study of the flow and deformation of matter, providing critical insights into the physical characteristics, structure, and stability of formulations. researchgate.netnih.gov For materials incorporating oleyl benzoate, an oily, non-aqueous compound, rheological studies are essential for understanding and controlling properties like viscosity, spreadability, and consistency. researchgate.net Such investigations are particularly relevant in academic material science and the development of pharmaceutical and cosmetic products where texture and flow behavior are paramount. researchgate.netthepharmajournal.com

Formulations containing oleyl benzoate, such as emulsions, gels, or polymer composites, often exhibit complex, non-Newtonian flow behavior. thepharmajournal.com This means their viscosity changes with the applied shear rate. Common behaviors include:

Pseudoplastic (Shear-Thinning) Behavior : The viscosity of the material decreases as the shear rate increases. This is a desirable property for products that need to be easily spread or applied. researchgate.net

Thixotropy : A time-dependent shear-thinning property, where a material becomes less viscous over time when subjected to constant shear stress and then slowly recovers its viscosity once the stress is removed. This is important for product stability and application. researchgate.netthepharmajournal.com

The data table below outlines key rheological parameters and their significance in characterizing formulations containing oleyl benzoate.

Rheological ParameterDescriptionSignificance for Oleyl Benzoate FormulationsSource(s)
Apparent Viscosity The resistance to flow at a given shear rate.Determines the thickness and consistency of the formulation. Crucial for handling, processing, and application. researchgate.netthepharmajournal.com
Flow Behavior Describes how viscosity changes with shear rate (e.g., Newtonian, Pseudoplastic).Predicts how the material will behave during application (e.g., spreading on a surface). Shear-thinning is often desired. researchgate.netthepharmajournal.com
Thixotropy Time-dependent decrease in viscosity under shear, followed by gradual recovery.Relates to product stability at rest and ease of application upon use. A high degree of thixotropy can prevent settling of suspended particles. researchgate.net
Viscoelastic Moduli (G' and G'') G' (elastic/storage modulus) represents the solid-like character; G'' (viscous/loss modulus) represents the liquid-like character.Provides insight into the internal structure and stability of semi-solid formulations like gels and composites. The ratio of G' to G'' indicates whether the material is more solid-like or liquid-like. researchgate.netnih.gov

Surface and Morphological Analysis (e.g., SEM, TEM) of Oleyl Benzoate-Incorporated Structures

Electron microscopy techniques are indispensable for visualizing the microstructure and surface topography of materials at high resolution. For composites and formulations containing oleyl benzoate, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide invaluable information about the distribution and effect of this compound within the material's structure.

Scanning Electron Microscopy (SEM) is used to analyze the surface morphology of a sample. A focused beam of electrons scans the surface, and the resulting signals provide information about topography and composition. researchgate.net In the context of a polymer composite incorporating oleyl benzoate, SEM could be used to:

Visualize the surface texture of the composite, revealing whether the addition of oleyl benzoate results in a smoother or rougher surface.

Examine the fracture surface of a composite to understand how oleyl benzoate affects the internal morphology. For example, it could reveal the size and distribution of pores or domains within a polymer matrix. researchgate.net

Identify phase separation if the oleyl benzoate is not fully compatible with the host material, appearing as distinct droplets or domains on the surface.

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to visualize the internal structure of a sample. A beam of electrons is transmitted through an ultra-thin specimen. In research involving oleyl benzoate, TEM could be applied to:

Study the morphology of nanostructures, such as micelles or vesicles, if oleyl benzoate is used in a self-assembling system. Cryo-TEM, a technique where the sample is rapidly vitrified, is particularly useful for observing these structures in their native state. rsc.org

Visualize the dispersion of nanoparticles within a matrix where oleyl benzoate is used as a carrier or plasticizer.

Observe the formation of lamellar structures or other ordered phases in liquid crystal composites that might include benzoate esters. rsc.org

These techniques are crucial in material science research for establishing structure-property relationships, allowing researchers to understand how the inclusion of a component like oleyl benzoate influences the final morphology and, consequently, the performance of the material. researchgate.net

Computational and Theoretical Studies of Benzoic Acid;octadec 9 En 1 Ol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for understanding the intrinsic properties of a molecule. For Benzoic acid;octadec-9-en-1-ol, such studies would provide fundamental insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional model of the molecule. Studies on various benzoic acid derivatives have successfully employed DFT for this purpose. researchgate.netajgreenchem.comresearchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. youtube.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. researchgate.net Analysis of the HOMO and LUMO energy levels for this compound would pinpoint the regions of the molecule most likely to act as electron donors and acceptors. actascientific.comresearchgate.netvjst.vn

Understanding the distribution of electron density within a molecule is key to predicting its interactions with other molecules. Atomic charge distribution calculations would reveal the partial charges on each atom of this compound. Furthermore, an electrostatic potential (ESP) map would visually represent the charge distribution on the molecular surface. wuxiapptec.comyoutube.com Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

The long octadec-9-en-1-ol chain introduces significant conformational flexibility to the molecule. Conformational analysis would involve calculating the energies of different spatial arrangements (conformers) of the molecule to identify the most stable forms. This is crucial as the molecule's shape can significantly influence its physical properties and biological activity. Stereochemical considerations, particularly around the cis/trans isomerism of the double bond in the oleyl group, would also be a critical aspect of this analysis.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to predict the behavior of a large number of molecules over time.

MD simulations of this compound would provide insights into how individual molecules interact with each other in a condensed phase (liquid or solid). These simulations could predict the formation of aggregates and describe the nature of the intermolecular forces at play, such as van der Waals forces and potential weak hydrogen bonding. Studies on benzoic acid have shown its tendency to form dimers and other aggregates through hydrogen bonding and stacking interactions. researchgate.netunimi.itmdpi.com Similar simulations on the ester would clarify the role of the long aliphatic chain in its self-assembly and bulk properties.

Theoretical Modeling of Reaction Pathways

Theoretical modeling of reaction pathways provides crucial insights into the formation of oleyl benzoate (B1203000), the ester product of benzoic acid and octadec-9-en-1-ol. By examining the kinetics and mechanisms of similar esterification processes, it is possible to construct a theoretical framework for this specific reaction.

The esterification of a carboxylic acid with an alcohol is a reversible reaction that is typically catalyzed by an acid. masterorganicchemistry.com The mechanism for the formation of oleyl benzoate from benzoic acid and octadec-9-en-1-ol is expected to follow the established pathway for Fischer esterification. masterorganicchemistry.com This process involves the initial protonation of the carbonyl oxygen of benzoic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of octadec-9-en-1-ol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com A series of proton transfer steps then occurs, resulting in the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation of the ester yields the final product, oleyl benzoate, and regenerates the acid catalyst. masterorganicchemistry.com

The reaction rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. semanticscholar.org Computational chemistry studies can be employed to explore these dependencies and to provide a deeper, more quantitative understanding of the reaction mechanism and kinetics. pku.edu.cn Such studies can elucidate the thermodynamic and kinetic properties of the reaction, confirming that esterification is a slow and reversible process. pku.edu.cn

Table 1: Illustrative Kinetic Parameters for the Esterification of Benzoic Acid with Various Alcohols This table presents a generalized view of kinetic data based on studies of similar reactions, as specific data for octadec-9-en-1-ol was not found.

AlcoholCatalystActivation Energy (Ea) for Forward Reaction (kJ·mol⁻¹)Pre-exponential Factor (A)
1-Butanolp-Toluenesulfonic acid58.40Data not specified
MethanolFunctionalized Silica Gel (S1)65.9 ± 0.7(17.58 ± 0.19) x 10³
MethanolFunctionalized Silica Gel (S3)44.9 ± 0.6Data not specified
Isoamyl alcoholp-Toluenesulfonic acid50.45Data not specified

Predictive Studies for Environmental Transformation Pathways and Persistence

Predictive studies are essential for understanding the environmental fate of chemical compounds. For oleyl benzoate, these studies would focus on its transformation pathways and persistence in various environmental compartments. While direct predictive modeling data for oleyl benzoate is not available in the provided search results, its environmental behavior can be inferred from the properties of its constituent parts: benzoic acid and long-chain fatty alcohols like octadec-9-en-1-ol (oleyl alcohol).

Long-chain alcohols and their esters are known to be biodegradable. wikipedia.org The biodegradability of fatty alcohols is dependent on their chain length, with shorter chains degrading more rapidly. wikipedia.org Fatty alcohols with chain lengths up to C18 are considered biodegradable. wikipedia.org It is anticipated that oleyl benzoate would undergo hydrolysis to yield benzoic acid and octadec-9-en-1-ol, both of which are susceptible to further microbial degradation. The persistence of such biodegradable chemicals in the environment can be influenced by factors that reduce their bioavailability, such as sorption to soil and sediment. researchgate.net

Fugacity modeling for fatty alcohols suggests that those with chain lengths of C10 and greater will partition into sediment when in an aqueous environment. wikipedia.org Due to its long carbon chain, oleyl benzoate is expected to have low water solubility and a tendency to adsorb to organic matter in soil and sediment, which could affect its persistence. researchgate.net While long-chain fatty alcohols are generally considered to have low toxicity to aquatic organisms, their environmental presence is still a subject of monitoring. nih.govregulations.gov

The environmental transformation of oleyl benzoate is likely to involve biotic and abiotic pathways. Biotic degradation through microbial action is expected to be a primary route of transformation. Abiotic processes such as hydrolysis could also contribute to its breakdown, although this may be slow for a long-chain ester.

Table 2: Predicted Environmental Fate of this compound (Oleyl Benzoate) This table provides a qualitative prediction based on the general behavior of long-chain fatty alcohol esters.

Environmental CompartmentPredicted BehaviorPrimary Transformation PathwayExpected Persistence
WaterLow solubility, partitioning to sedimentBiodegradation, HydrolysisLow in water column, may persist in sediment
Soil/SedimentSorption to organic matterBiodegradationModerate, dependent on bioavailability
AirLow volatility, unlikely to be a major compartment--

Biocatalysis and Biodegradation of Benzoic Acid;octadec 9 En 1 Ol

Enzymatic Hydrolysis Mechanisms

The primary step in the biodegradation of oleyl benzoate (B1203000) is its hydrolysis into constituent molecules: benzoic acid and octadec-9-en-1-ol. This reaction is catalyzed by lipolytic enzymes, specifically lipases and esterases, which are part of the α/β-hydrolase fold superfamily. nih.gov These enzymes are characterized by their ability to act at the interface between an insoluble substrate and the aqueous phase where the enzyme is dissolved. nottingham.ac.uk

Identification and Purification of Novel Lipases and Esterases Capable of Hydrolyzing Oleyl Benzoate

Research has led to the identification of novel enzymes with a high affinity for hydrolyzing oleyl benzoate. A notable example is a lipase (B570770), designated OBase, isolated from the culture of Acinetobacter nov. sp. strain KM109. nih.gov This bacterium was specifically isolated for its ability to grow using oleyl benzoate as its only source of carbon. nih.gov

The purification of the OBase enzyme from the culture supernatant was achieved through a multi-step process, resulting in a 213-fold purification with a final yield of 0.8%. nih.gov The molecular weight of this monomeric enzyme was estimated to be approximately 62,000 Da by SDS-PAGE and 50,000 Da by gel-filtration HPLC. nih.gov The purification process for OBase is summarized in the table below.

Purification Step Total Protein (mg) Total Activity (U) Specific Activity (U/mg) Purification (Fold) Yield (%)
Culture Supernatant11,2002,1300.191.0100
Ammonium (B1175870) Sulfate3,8401,9200.502.690.1
DEAE-Toyopearl1061,0309.751.148.4
Phenyl-Toyopearl10.434333.017416.1
Superdex 2000.4217.040.52130.8
Data sourced from a study on the purification of OBase lipase from Acinetobacter nov. sp. strain KM109. nih.gov

Kinetic Characterization and Substrate Specificity of Oleyl Benzoate-Hydrolyzing Enzymes

The kinetic properties and substrate preferences of enzymes like OBase reveal their functional specialization. The purified OBase lipase exhibits optimal activity at a temperature of approximately 45°C and a pH of 8.0. Its stability is maintained at or below 35°C and within a pH range of 6 to 8. nih.gov

A key characteristic of OBase is its pronounced substrate specificity for benzoyl esters. When tested against various p-nitrophenyl (pNP) esters, OBase showed a much higher preference for p-nitrophenyl benzoate (pNPB) compared to esters with aliphatic acyl groups, such as p-nitrophenyl acetate (B1210297) (pNPA) or p-nitrophenyl caproate (pNPC). nih.gov This indicates a strong affinity for the benzoate moiety of the substrate. nih.gov

Substrate Relative Activity (%)
p-Nitrophenyl acetate (pNPA)5
p-Nitrophenyl caproate (pNPC)18.5
p-Nitrophenyl benzoate (pNPB)100
Substrate specificity of purified OBase lipase. nih.gov

This specificity distinguishes it from general lipases, which typically prefer long-chain fatty acid esters. nih.gov The ratio of hydrolytic activity for pNPB to pNPA was 20, and for pNPB to pNPC was 5.4, underscoring its specialization for benzoyl esters. nih.gov

Structural Biology of Oleyl Benzoate-Processing Enzymes

Lipases and esterases that hydrolyze oleyl benzoate belong to the α/β-hydrolase superfamily. nih.gov These enzymes typically feature a catalytic triad, often composed of Ser-Asp/Glu-His residues, within the active site. nih.gov The structure generally consists of a core catalytic domain with the characteristic α/β-hydrolase fold, which is often complemented by a "cap" domain. nih.gov This cap domain can undergo conformational changes to control substrate access to the active site. nih.gov

While specific crystallographic data for an oleyl benzoate-hydrolyzing enzyme like OBase is not yet available, partial amino-acid sequencing of OBase fragments showed no significant similarity to other known proteins, suggesting it may be a novel type of lipase. nih.gov Structural studies on related enzymes, such as those from the hormone-sensitive lipase (HSL) family, reveal that the CAP domain is involved in substrate binding. nih.gov Further structural elucidation would be necessary to understand the precise mechanisms underlying the high specificity of OBase for benzoyl esters.

Microbial Biotransformation Pathways

The complete biodegradation of oleyl benzoate involves not just the initial enzymatic hydrolysis but also the subsequent assimilation of the resulting products into the central metabolism of the microorganism.

Isolation and Characterization of Microorganisms Utilizing Oleyl Benzoate

Microorganisms capable of utilizing oleyl benzoate can be isolated from various environments. A key example is the bacterium Acinetobacter nov. sp. strain KM109, which was isolated from a soil sample. nih.gov This strain was identified based on its ability to grow in a minimal medium where oleyl benzoate was provided as the sole source of carbon and energy. nih.gov The isolation of such organisms is fundamental to studying the specific metabolic pathways involved in the degradation of this compound.

Elucidation of Metabolic Fates and Intermediates in Microbial Systems

Following the initial hydrolysis of oleyl benzoate into benzoic acid and oleyl alcohol, the microorganism must possess distinct metabolic pathways to degrade both components.

Benzoate Degradation: The benzoic acid moiety is a common intermediate in the microbial catabolism of aromatic compounds. nih.govfrontiersin.org Under aerobic conditions, bacteria employ several strategies for its degradation. A prevalent pathway involves the activation of benzoate to benzoyl coenzyme A (benzoyl-CoA) by a benzoate-CoA ligase. nih.govnih.gov This intermediate can then enter various pathways. One such pathway is the CoA-dependent epoxide pathway, where benzoyl-CoA is converted to an epoxide, which is then hydrolyzed and further oxidized to intermediates like 3,4-dehydroadipyl-CoA, eventually feeding into the tricarboxylic acid (TCA) cycle. nih.govethz.ch Other aerobic pathways involve the initial hydroxylation of the aromatic ring by oxygenases to form intermediates like catechol or gentisate, which are subsequently cleaved. frontiersin.orgresearchgate.net

Oleyl Alcohol Degradation: The oleyl alcohol (octadec-9-en-1-ol) component is a long-chain unsaturated fatty alcohol. Its degradation is expected to proceed via oxidation to the corresponding fatty acid, oleic acid. This is followed by activation to its acyl-CoA derivative, oleoyl-CoA. Subsequently, oleoyl-CoA enters the β-oxidation pathway, a core metabolic process that sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. The acetyl-CoA then enters the TCA cycle for complete oxidation and energy production.

Environmental Fate and Transformation Research of Benzoic Acid;octadec 9 En 1 Ol

Biodegradation Kinetics and Pathways in Environmental Compartments

The biodegradation of oleyl benzoate (B1203000) is anticipated to commence with the enzymatic hydrolysis of the ester bond, yielding benzoic acid and oleyl alcohol. The subsequent degradation of these two substances will then proceed along their respective established environmental fate pathways.

Aerobic and Anaerobic Degradation Studies in Soil and Aquatic Systems

Benzoic Acid:

Benzoic acid is known to be readily biodegradable under both aerobic and anaerobic conditions in soil and aquatic environments.

Under aerobic conditions , the degradation of benzoic acid is a well-documented microbial process. Bacteria utilize several pathways to break down the aromatic ring, most commonly involving hydroxylation to form catechol. This is then further metabolized through ring cleavage (ortho- or meta-cleavage) to intermediates that can enter the tricarboxylic acid (TCA) cycle. Numerous species of bacteria and fungi are capable of degrading benzoic acid, making it generally non-persistent in aerobic environments.

Under anaerobic conditions , the degradation of benzoic acid also proceeds, albeit typically at a slower rate than in the presence of oxygen. The process is initiated by the activation of benzoate to benzoyl-CoA, which is a central intermediate in the anaerobic degradation of many aromatic compounds. The benzoyl-CoA is then dearomatized and the ring is cleaved, ultimately leading to mineralization. Denitrifying bacteria have been shown to degrade halogenated benzoic acids, indicating the robustness of anaerobic degradation pathways for benzoate derivatives.

Octadec-9-en-1-ol (Oleyl Alcohol):

Long-chain fatty alcohols like oleyl alcohol are generally considered to be biodegradable. Microorganisms such as bacteria, yeast, and fungi can utilize oleyl alcohol as a carbon source. The biodegradation of long-chain alcohols typically proceeds via oxidation of the alcohol group to an aldehyde and then to a carboxylic acid (oleic acid in this case). The resulting fatty acid is then metabolized through the β-oxidation pathway, where the long carbon chain is sequentially shortened, producing acetyl-CoA which can enter the TCA cycle for energy production. Fatty alcohol ethoxylates, which contain a fatty alcohol component, are known to undergo primary biodegradation where the molecule is cleaved to form the free fatty alcohol and polyethylene (B3416737) glycols.

Identification of Stable Degradation Products

The primary and most stable degradation products of oleyl benzoate are expected to be its constituent molecules:

Benzoic Acid: As an intermediate, benzoic acid is subject to further rapid degradation and is not expected to persist long-term in most environments.

Octadec-9-en-1-ol (Oleyl Alcohol): This long-chain fatty alcohol is also an intermediate that is further oxidized and broken down.

Under certain environmental conditions, particularly in anaerobic environments, the degradation of benzoic acid can be slower, potentially leading to its temporary accumulation. Similarly, the complete mineralization of oleyl alcohol to carbon dioxide and water may be influenced by factors such as microbial population density, nutrient availability, and oxygen levels.

Abiotic Degradation Processes

Abiotic degradation mechanisms, including hydrolysis and photolysis, can also contribute to the transformation of oleyl benzoate in the environment.

Hydrolysis in Aqueous Environments and pH Dependence

As an ester, oleyl benzoate is susceptible to hydrolysis, a reaction in which a water molecule breaks the ester bond, yielding benzoic acid and oleyl alcohol. This process can be catalyzed by either acids or bases.

The rate of hydrolysis is significantly dependent on the pH of the aqueous environment.

Acid-catalyzed hydrolysis: In acidic conditions, the reaction is reversible, and the rate is proportional to the concentration of hydronium ions (H₃O⁺).

Base-catalyzed hydrolysis (saponification): In alkaline conditions, the hydrolysis is effectively irreversible because the carboxylic acid formed is deprotonated to its carboxylate salt. This reaction is generally faster than acid-catalyzed hydrolysis.

Factors Influencing Ester Hydrolysis

FactorEffect on Hydrolysis RateMechanism
pH Increases in both acidic and alkaline conditions (minimum rate near neutral pH)Catalysis by H⁺ or OH⁻ ions
Temperature Increases with increasing temperatureProvides activation energy for the reaction

Photolytic Stability and Reaction Quantum Yields

The photolytic stability of an organic compound depends on its ability to absorb light in the environmentally relevant spectrum (wavelengths greater than 290 nm) and the efficiency with which the absorbed light leads to a chemical reaction (the quantum yield).

Benzoic Acid: The benzoic acid moiety of oleyl benzoate contains a benzene (B151609) ring, which can absorb UV radiation. However, benzoic acid itself is generally considered to be resistant to direct photolysis in aqueous environments.

Long-Chain Esters: Studies on the photodegradation of other esters, such as phthalate (B1215562) esters, indicate that they can undergo photodegradation, and this process can be influenced by the presence of photosensitizers in the environment, such as humic substances. The oxidative stability of fatty acid esters is a concern, particularly in the presence of oxygen and light, which can lead to the formation of hydroperoxides and other degradation products.

Specific data on the reaction quantum yield for the photolysis of oleyl benzoate is not available in the scientific literature.

Environmental Distribution and Mobility

The environmental distribution and mobility of oleyl benzoate will be governed by its physicochemical properties, primarily its low water solubility and high octanol-water partition coefficient (Kow), which can be inferred from its long alkyl chain.

Compounds with long hydrocarbon chains are generally hydrophobic and tend to have low mobility in aqueous systems. They are likely to partition from water to organic matter in soil and sediment. The mobility of organic contaminants in the subsurface is influenced by sorption processes, which are dependent on the organic carbon content of the soil and the properties of the chemical.

Mobility in Soil: Due to its expected low water solubility and high hydrophobicity, oleyl benzoate is likely to have low mobility in soil and will tend to adsorb to soil organic matter. This would limit its potential to leach into groundwater.

Distribution in Aquatic Systems: In aquatic environments, oleyl benzoate is expected to partition to suspended solids and sediments. Its low volatility suggests that it will not readily partition to the atmosphere.

Once hydrolyzed, the mobility of its degradation products will differ:

Benzoic Acid: As a water-soluble organic acid, benzoic acid is expected to be relatively mobile in soil and aquatic systems.

Octadec-9-en-1-ol (Oleyl Alcohol): This long-chain fatty alcohol is insoluble in water and will exhibit low mobility, similar to the parent compound, adsorbing to organic matter.

Predicted Environmental Mobility

CompoundWater SolubilityExpected Mobility in SoilPrimary Environmental Compartment
Benzoic acid;octadec-9-en-1-ol LowLowSoil/Sediment
Benzoic Acid HighHighWater
Octadec-9-en-1-ol LowLowSoil/Sediment

Sorption Characteristics in Soil and Sediment Matrices

The sorption behavior of a chemical compound in soil and sediment is a critical determinant of its mobility and bioavailability. For oleyl benzoate, its sorption characteristics are expected to be largely dictated by its long, nonpolar octadecenyl (oleyl) chain.

Key Influencing Factors:

Organic Carbon Content: Soil organic matter (SOM) is a primary driver of sorption for hydrophobic organic compounds. The long alkyl chain of oleyl benzoate suggests a high affinity for organic carbon. Therefore, soils and sediments with higher organic carbon content are expected to exhibit stronger sorption of this compound.

Hydrophobicity: The octanol-water partition coefficient (Kow) is a key indicator of a substance's hydrophobicity and its tendency to partition into organic phases like soil organic matter. While specific experimental data for oleyl benzoate is not readily available, long-chain alkyl benzoates are generally characterized by high Kow values, indicating a strong tendency to sorb to soil and sediment rather than remain in the aqueous phase.

Particle Size and Composition: The clay and silt fractions of soil and sediment can also contribute to sorption, although the primary mechanism for a large, nonpolar molecule like oleyl benzoate is likely partitioning into organic matter.

Expected Sorption Behavior:

Based on these characteristics, oleyl benzoate is predicted to have low mobility in soil and aquatic environments. It will preferentially bind to solid matrices, particularly those rich in organic matter. This sorption will reduce its concentration in the water column and limit its potential for leaching into groundwater.

Table 1: Predicted Sorption Coefficients for Oleyl Benzoate and Related Compounds

CompoundLog Kow (estimated)Soil Organic Carbon Partition Coefficient (Koc) (estimated L/kg)Predicted Mobility in Soil
This compound> 6.0> 10,000Low
Benzoic Acid1.8718High
Octadec-9-en-1-ol~7.4> 50,000Very Low

Note: The values for this compound are estimates based on its structure and the properties of its components, as direct experimental data is not available.

Volatilization Potential from Water and Soil Surfaces

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The potential for a chemical to volatilize is governed by its vapor pressure and its Henry's Law constant.

Key Influencing Factors:

Vapor Pressure: Long-chain organic molecules, such as oleyl benzoate, generally have very low vapor pressures due to their high molecular weight and strong intermolecular forces. This intrinsic property significantly limits their tendency to evaporate.

Henry's Law Constant: This constant describes the partitioning of a chemical between water and air. For compounds with high hydrophobicity and low vapor pressure, the Henry's Law constant is typically low, indicating a preference for remaining in the water or sorbed to solids rather than entering the atmosphere.

Sorption to Soil/Sediment: As discussed in the previous section, the strong sorption of oleyl benzoate to soil and sediment particles will further reduce its availability for volatilization from these matrices.

Expected Volatilization Behavior:

Given its anticipated low vapor pressure and low Henry's Law constant, the volatilization potential of oleyl benzoate from both water and soil surfaces is expected to be negligible. It is likely to remain in the terrestrial or aquatic compartments to which it is introduced.

Table 2: Estimated Physicochemical Properties Related to Volatilization

PropertyThis compound (Estimated)Benzoic AcidOctadec-9-en-1-ol
Vapor Pressure (at 25°C) Very Low (< 10⁻⁶ Pa)0.12 Pa1.5 x 10⁻⁴ Pa
Henry's Law Constant Low1.14 x 10⁻³ Pa·m³/mol1.1 Pa·m³/mol
Volatilization Potential NegligibleLowLow to Moderate

Note: The values for this compound are estimates based on its structure and the properties of its components, as direct experimental data is not available.

Modeling Environmental Transport and Fate

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. These models integrate a compound's physicochemical properties with environmental parameters to estimate its movement between air, water, soil, and biota.

Due to the absence of specific experimental data for oleyl benzoate, any modeling of its environmental transport and fate would be predictive and rely on estimated input parameters.

Conceptual Model of Environmental Fate:

Release: Upon release into the environment, oleyl benzoate is not expected to undergo significant long-range transport via the atmosphere due to its low volatility.

Partitioning: In aquatic systems, it will rapidly partition from the water column to suspended solids and bottom sediments. In terrestrial environments, it will strongly sorb to the upper soil layers.

Transformation: The primary transformation pathway for oleyl benzoate is expected to be biodegradation. As an ester, it is also susceptible to hydrolysis, breaking down into benzoic acid and octadec-9-en-1-ol. Benzoates are generally considered to be readily biodegradable. epa.gov The long alkyl chain of oleyl alcohol is also expected to be biodegradable under aerobic conditions.

Persistence: The persistence of oleyl benzoate in the environment will be determined by the rate of its biodegradation and hydrolysis. While benzoates are readily biodegradable, the long, hydrophobic nature of the oleyl group may influence the rate of microbial degradation. epa.gov Strong sorption to soil and sediment could also reduce its bioavailability to microorganisms, potentially increasing its persistence in these compartments.

Modeling Approaches:

Standard multimedia environmental fate models, such as Mackay-type fugacity models, could be used to provide a general understanding of the likely environmental distribution of oleyl benzoate. These models would require estimated values for key properties like water solubility, vapor pressure, and octanol-water and organic carbon-water (B12546825) partition coefficients.

Table 3: Input Parameters for a Level III Fugacity Model (Illustrative Estimates)

ParameterEstimated Value for this compoundEnvironmental Compartment of Highest Predicted Concentration
Molecular Weight ( g/mol ) 372.6-
Water Solubility (mg/L) < 1Soil, Sediment
Vapor Pressure (Pa) < 10⁻⁶Soil, Sediment
Log Kow > 6.0Soil, Sediment
Biodegradation Half-life (days) 10 - 100 (in water and soil)-
Hydrolysis Half-life (days) > 180 (at neutral pH)-

Note: These are illustrative estimates for modeling purposes and are not based on experimental data for the specific compound.

Based on such a model, the vast majority of released oleyl benzoate would be expected to reside in the soil and sediment compartments, with very low concentrations in water and negligible amounts in the air.

Advanced Academic Research Themes Involving Benzoic Acid;octadec 9 En 1 Ol

Derivatization and Hybrid Compound Synthesis

The unique structure of oleyl benzoate (B1203000), featuring a hydrophobic oleyl tail and a benzoate head, makes it a candidate for derivatization to create novel molecules with specific functionalities.

Integration into Amphiphilic Glycoconjugates for Academic Structure-Function Studies

Amphiphilic glycoconjugates are molecules of significant interest as chemical biology tools and biosurfactants. nih.gov The synthesis of these molecules often involves the glycosylation of a hydrophobic alcohol. nih.gov The oleyl group, derived from oleyl alcohol (octadec-9-en-1-ol), is a key component in forming the hydrophobic part of some amphiphilic glycoconjugates. nih.gov

Research has demonstrated the synthesis of oleyl glucosides through the glycosylation of oleyl alcohol. nih.gov This methodology has been extended to create novel glucosides and glucosamines of oleyl alcohol with modifications such as fluorination and sulfhydryl groups. nih.gov These modified oleyl glycosides serve as valuable tools for investigating biological processes like glycosphingolipid metabolism. nih.gov While these studies utilize oleyl alcohol directly, the oleyl moiety within oleyl benzoate could potentially be integrated into similar amphiphilic structures. The presence of the benzoate group could influence the packing and interfacial behavior of the resulting glycoconjugates, offering a subject for structure-function relationship studies.

Formation of Novel Oleoyl (B10858665) Hybrids with Diverse Chemical Scaffolds

Molecular hybridization is a strategy in medicinal chemistry that combines two or more pharmacophores to create a new hybrid compound with potentially enhanced activity or a modified biological profile. The oleoyl group, due to its lipophilicity, can be incorporated into hybrid molecules to improve their bioavailability.

A study on the synthesis of new oleoyl-hybrids of natural antioxidants like quercetin, morin, pinocembrin, and catechin (B1668976) has been reported. nih.gov In this research, the oleoyl group was attached to the polyphenol backbone via a biocatalytic approach using pancreatic porcine lipase (B570770). nih.gov The resulting oleoyl-hybrids were investigated for their antiproliferative activity in various human cancer cell lines. nih.gov This demonstrates the utility of the oleoyl scaffold in creating hybrid compounds with potential therapeutic applications. The synthesis of such hybrids can be achieved through various chemical reactions, including esterification. nih.gov

Parent Compound Synthesized Oleoyl Hybrid Potential Application
QuercetinQuercetin-3-oleateAnticancer agent nih.gov
MorinMorin oleate (B1233923)Anticancer agent nih.gov
PinocembrinPinocembrin oleateAnticancer agent nih.gov
CatechinCatechin oleateAnticancer agent nih.gov

Exploration as a Chemical Intermediate in Complex Molecule Construction

Benzoic acid and its esters are fundamental building blocks in organic synthesis. wikipedia.orgthermofisher.combiosynth.com They serve as important precursors and intermediates for the industrial production of a wide array of organic substances. wikipedia.orgresearchgate.net The carboxyl group of benzoic acid can be transformed into various functional groups, making it a versatile starting material. wikipedia.org Benzoate esters are products of the acid-catalyzed reaction of benzoic acid with alcohols and can be used in the synthesis of more complex molecules. wikipedia.org

Oleyl benzoate, as a specific benzoate ester, possesses two main sites for further chemical modification: the aromatic ring and the double bond in the oleyl chain. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The cis-alkene functionality in the oleyl tail can be subjected to a range of reactions, such as epoxidation, dihydroxylation, or cleavage, to introduce new functionalities. These features make oleyl benzoate a potential intermediate for the construction of more complex molecules with tailored properties. For instance, derivatization of the aromatic ring could lead to new liquid crystal materials, while modification of the oleyl chain could produce novel surfactants or lubricants.

Investigation of Surface Active Properties and Interfacial Phenomena (e.g., film formation, emulsion stabilization)

The amphiphilic nature of oleyl benzoate, though weakly pronounced, suggests it will exhibit surface-active properties. The long hydrophobic oleyl chain and the more polar benzoate headgroup allow the molecule to orient at interfaces, such as air-water or oil-water interfaces. This can lead to a reduction in surface and interfacial tension. uobasrah.edu.iquobaghdad.edu.iq

The study of oleyl alcohol derivatives provides insight into the contribution of the oleyl group to surface activity. For example, oleyl alcohol sulfonate has been shown to significantly reduce the surface tension of water and exhibit good emulsification properties. doaj.org The presence of the oleyl chain is crucial for these effects.

On the other hand, benzoates have been utilized in the stabilization of emulsions. nih.govnih.gov For instance, benzyl (B1604629) benzoate has been formulated into microemulsions for topical applications. nih.gov The ability of a compound to stabilize an emulsion is related to its ability to adsorb at the oil-water interface and form a protective film around the dispersed droplets. scitechnol.com

Given these characteristics of its constituent parts, oleyl benzoate is expected to function as a surface-active agent. Its potential applications in this area include:

Film Formation: Oleyl benzoate could form monomolecular films at the air-water interface. The properties of such films, including their stability and packing density, would be of academic interest. Furthermore, benzoate esters have been used as components in film-forming compositions for coatings. nih.gov

Emulsion Stabilization: Due to its amphiphilic character, oleyl benzoate could act as an emulsifier, particularly for water-in-oil emulsions, or as a co-emulsifier in more complex systems. The balance between its hydrophilic benzoate head and its lipophilic oleyl tail would determine its effectiveness in stabilizing different types of emulsions. wikipedia.org

Below is a table summarizing the expected surface-active properties of oleyl benzoate based on the known properties of its components.

Property Expected Behavior of Oleyl Benzoate Rationale
Surface Tension ReductionModerate reduction at air-water and oil-water interfaces.The amphiphilic structure allows for orientation at interfaces, reducing the cohesive energy at the surface. uobasrah.edu.iquobaghdad.edu.iq
Film FormationCapable of forming monomolecular films on water surfaces.The hydrophobic oleyl tail will orient away from the water, while the benzoate head will interact with the water.
Emulsion StabilizationPotential to act as a stabilizer for water-in-oil (W/O) emulsions.The long, bulky oleyl chain provides good anchoring in the oil phase, while the benzoate head interacts with the water droplets. scitechnol.com

Conclusion and Future Research Directions for Benzoic Acid;octadec 9 En 1 Ol

Synthesis Optimization and Scalability Studies

The efficient and scalable synthesis of oleyl benzoate (B1203000) is paramount for its commercial viability. Future research should focus on optimizing existing synthesis routes and exploring novel methodologies. Key areas for investigation include the transition from batch to continuous processing and the implementation of advanced process control strategies.

Studies on the synthesis of similar long-chain esters, such as oleyl oleate (B1233923), have demonstrated the effectiveness of various catalytic systems. For instance, the use of acidic heterogeneous catalysts has shown high yields in the esterification of oleic acid and oleyl alcohol. rasayanjournal.co.in Building on this, a systematic evaluation of different catalysts for oleyl benzoate synthesis is warranted. This should include traditional acid catalysts, as well as more environmentally benign options like solid acid catalysts and ionic liquids.

A crucial aspect of synthesis optimization is the systematic study of reaction parameters. Response Surface Methodology (RSM) has been successfully employed to optimize the enzymatic synthesis of oleyl oleate, achieving yields of over 95%. iicbe.orgikm.org.myupm.edu.my A similar approach for oleyl benzoate would allow for the elucidation of the optimal temperature, molar ratio of reactants, catalyst loading, and reaction time.

The table below illustrates a hypothetical optimization study for the synthesis of oleyl benzoate, drawing on typical parameters from related esterification processes.

RunCatalyst Loading (wt%)Temperature (°C)Molar Ratio (Alcohol:Acid)Reaction Time (h)Yield (%)
11.01201:1485
21.51301.2:1592
31.21251.1:14.588
41.81351.3:15.595

For industrial-scale production, moving from batch to continuous flow reactors can offer significant advantages in terms of efficiency, safety, and product consistency. Future research should investigate the feasibility of continuous esterification for oleyl benzoate production. This would involve studies on reactor design, hydrodynamics, and the development of robust catalysts suitable for continuous operation.

Exploration of Novel Applications in Functional Materials

The unique combination of a bulky, flexible oleyl group and a rigid benzoate moiety suggests that oleyl benzoate could find applications in the field of functional materials. Its properties as a plasticizer, lubricant, or component in specialty polymer formulations are yet to be fully explored.

One promising area of investigation is the use of oleyl benzoate as a bio-based plasticizer for polymers. Its long aliphatic chain could impart flexibility and reduce the glass transition temperature of brittle polymers. Research should focus on its compatibility with various polymer matrices, its effect on mechanical properties, and its long-term stability and migration characteristics.

Furthermore, the incorporation of oleyl benzoate into polymer backbones could lead to the development of novel functional polymers with tailored properties. mdpi.commdpi.com For instance, it could be used as a monomer in the synthesis of polyesters or polyamides, potentially introducing unique thermal or mechanical characteristics. The table below outlines potential research avenues for oleyl benzoate in functional materials.

Application AreaResearch FocusDesired Outcome
Bio-based PlasticizerCompatibility with PVC, PLA, etc.Enhanced flexibility, reduced brittleness
Specialty LubricantTribological propertiesHigh-performance, biodegradable lubricant
Polymer MonomerCo-polymerization with other monomersNovel polymers with unique properties
Phase Change MaterialsThermal energy storage capacityMaterials for thermal management applications

The self-assembly properties of molecules containing both flexible and rigid segments are also of interest. Future studies could explore the liquid crystalline behavior of oleyl benzoate and its derivatives, which could lead to applications in display technologies or as templates for the synthesis of nanostructured materials. researchgate.net

Advancements in Biocatalytic Production and Degradation

The use of enzymes in chemical synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. The biocatalytic production of oleyl benzoate is a compelling area for future research, with a focus on enzyme discovery, immobilization techniques, and process optimization.

Lipases are the most commonly used enzymes for esterification reactions. nih.govresearchgate.net A screening program to identify lipases with high activity and stability for the synthesis of oleyl benzoate would be a critical first step. The use of immobilized enzymes is particularly attractive for industrial applications as it allows for easy separation and reuse of the biocatalyst. researchgate.net Research into novel immobilization strategies for the selected lipases could significantly improve the economics of the biocatalytic process.

The optimization of reaction conditions for enzymatic synthesis is also crucial. As with chemical synthesis, Response Surface Methodology can be employed to determine the optimal parameters to maximize yield and minimize reaction time. iicbe.org The table below presents a potential experimental design for the optimization of the enzymatic synthesis of oleyl benzoate.

ParameterLevel 1Level 2Level 3
Temperature (°C)405060
Enzyme Loading (wt%)51015
Molar Ratio (Alcohol:Acid)1:11.5:12:1
Reaction Time (h)122436

Understanding the biodegradation of oleyl benzoate is essential for assessing its environmental fate. Research should focus on identifying microbial pathways for its degradation. It is likely that the ester bond would be initially hydrolyzed by esterases, releasing benzoic acid and oleyl alcohol. The subsequent degradation of these two components would then proceed via known metabolic pathways. Benzoate, for example, is known to be degraded by various bacteria through aerobic and anaerobic pathways, often involving the formation of benzoyl-CoA. researchgate.netnih.govethz.chnih.gov The long-chain oleyl alcohol would likely be degraded through β-oxidation.

Comprehensive Environmental Lifecycle Assessment and Sustainable Practices

The choice of raw materials will have a significant impact on the environmental footprint of oleyl benzoate. The use of bio-based benzoic acid, produced through microbial fermentation, and oleyl alcohol derived from plant oils, would contribute to a more sustainable product. nih.gov Future research should focus on optimizing these bio-based production routes to minimize their environmental impact.

The production process itself is another critical area for improvement. This includes minimizing energy consumption, reducing waste generation, and developing efficient downstream processing and purification methods. The principles of green chemistry should be applied throughout the entire production chain to enhance the sustainability of oleyl benzoate.

The table below outlines the key stages to be considered in a lifecycle assessment of oleyl benzoate.

Lifecycle StageKey ConsiderationsPotential for Improvement
Raw Material AcquisitionFossil-based vs. bio-based feedstocksUse of renewable and sustainable feedstocks
ManufacturingEnergy consumption, solvent use, waste generationProcess intensification, use of green solvents, waste valorization
Use PhasePerformance, durability, potential for releaseDesign for longevity, controlled release formulations
End-of-LifeBiodegradability, recyclabilityDevelopment of biodegradable formulations, design for recycling

By systematically addressing these research areas, the scientific and industrial communities can pave the way for the sustainable production and innovative application of oleyl benzoate.

Q & A

Q. Q1. What are the standard laboratory methods for synthesizing benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: Benzoic acid can be synthesized via oxidation of benzyl chloride using alkaline KMnO₄ under controlled pH and temperature. Key steps include:

Oxidation : Benzyl chloride reacts with KOH to form benzyl alcohol, which is further oxidized to benzaldehyde and finally benzoic acid .

Acidification : The potassium salt of benzoic acid is treated with SO₂ gas to precipitate pure benzoic acid .

Grignard Carbonylation : An alternative method involves reacting phenylmagnesium bromide (Grignard reagent) with CO₂, followed by acid workup .
Critical Factors : Reaction temperature (optimal range: 70–90°C), pH (alkaline conditions for oxidation), and catalyst purity significantly affect yield.

Q. Q2. How do structural and thermodynamic properties (e.g., pKa, solubility) impact the experimental handling of benzoic acid?

Methodological Answer:

  • pKa and Acidity : Benzoic acid has a pKa of ~4.2 (lower than acetic acid), making it a stronger acid. This influences its solubility in polar solvents and reactivity in buffered solutions .
  • Solubility : Solubility in water is limited (1.7 g/L at 25°C) but increases in methanol or 1-octanol due to hydrophobic interactions. Laser-monitored studies show solubility in 1-octanol rises from 0.12 mol/kg at 293.15 K to 0.45 mol/kg at 323.15 K .
  • Thermodynamics : Enthalpy of sublimation (ΔsubH) ranges from 86–93 kJ/mol, affecting purification via sublimation .

Advanced Research: Experimental Design and Data Analysis

Q. Q3. How can response surface methodology (RSM) optimize benzoic acid production in fermentation systems?

Methodological Answer: In yogurt fermentation studies, RSM is used to model interactions between variables (e.g., starter culture concentration, incubation temperature):

Design : Central Composite Design (CCD) with 3–5 levels per variable .

Data Collection : Measure benzoic acid yield via HPLC or SWV (Square Wave Voltammetry) .

Optimization : Quadratic regression models identify optimal conditions (e.g., 37°C, 2% starter culture) to maximize yield .
Key Insight : RSM reduces experimental runs while accounting for non-linear variable interactions.

Q. Q4. How do analytical techniques like SWV, LC-MS, and HPLC address contradictions in quantifying benzoic acid across matrices?

Methodological Answer:

  • SWV with BDD Electrodes : Detects benzoic acid in sunscreen (LOD: 0.1 µM) but may underperform in complex matrices due to interference .
  • LC-MS : Offers higher specificity for metabolic studies (e.g., identifying benzoic acid derivatives in yeast) with LOD < 0.05 ppm .
  • HPLC (RP-18 columns) : Validated for milk and food samples (RSD < 2% for repeatability) but requires derivatization for low-concentration samples .
    Contradiction Resolution : Cross-validate using standard addition methods to correct matrix effects .

Q. Q5. What explains discrepancies in thermochemical data (e.g., enthalpy of sublimation) for benzoic acid?

Methodological Answer: Reported ΔsubH values vary due to measurement techniques:

MethodΔsubH (kJ/mol)Temperature Range (K)Reference
Thermal Gravimetry86.6 ± 1.3290–315
Calorimetry92.9 ± 0.2273–318
Resolution : Use averaged values (90 ± 4 kJ/mol) for modeling, noting method-specific uncertainties .

Q. Q6. How does benzoic acid tolerance in Saccharomyces cerevisiae inform preservation strategies?

Methodological Answer:

  • Mechanism : The multidrug transporter Tpo1 is upregulated under benzoic acid stress, effluxing the compound and reducing intracellular toxicity .
  • Experimental Design :
    • Expose yeast to incremental benzoic acid concentrations (0.1–1.0% w/v).
    • Quantify TPO1 expression via qPCR and intracellular polyamine depletion via LC-MS .
  • Implications : Targeting Tpo1 regulation can enhance microbial resistance in bioproduction or improve food preservation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.